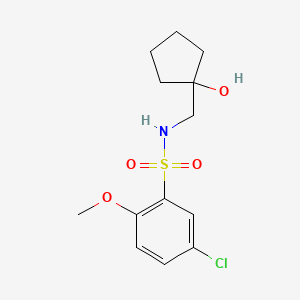

5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYTKDMUGDHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide, identified by its CAS number 1215822-96-0, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro-substituted benzene ring, a methoxy group, and a cyclopentyl structure that may influence its pharmacological properties.

- Molecular Formula : C13H18ClNO4S

- Molecular Weight : 319.80 g/mol

- Structure : The compound consists of a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonamide moiety attached to a cyclopentyl derivative.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Research has indicated that compounds similar to 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfonamides have shown IC50 values ranging from low micromolar concentrations against MCF-7 (human breast cancer) and HCT116 (colorectal cancer) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide | MCF-7 | TBD |

| Related Sulfonamide A | MCF-7 | 3.1 |

| Related Sulfonamide B | HCT116 | 4.4 |

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Preliminary investigations suggest that 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide may exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis.

Antioxidant Activity

Compounds with similar structural features have also demonstrated antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is crucial for preventing oxidative stress-related cellular damage.

Case Studies and Research Findings

- Antiproliferative Effects : A study focusing on benzimidazole derivatives highlighted that modifications in substituents significantly influenced antiproliferative activity. Compounds with hydroxyl and methoxy groups showed enhanced activity, suggesting that similar modifications in 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide could yield promising results.

- Mechanism of Action : Investigations into the mechanism of action of related compounds have revealed that sulfonamides can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting their antibacterial effects.

- In Vivo Studies : While in vitro studies provide essential insights, in vivo studies are necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Current research is ongoing to evaluate its efficacy and safety profile in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

(a) 5-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11l)

- Structure : Features a benzo[d]isoxazolyl substituent instead of the (1-hydroxycyclopentyl)methyl group.

- Physical Properties :

- Significance : The heterocyclic benzo[d]isoxazole may enhance metabolic stability compared to aliphatic substituents.

(b) N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Lacks the cyclopentyl group, with a simple phenyl ring attached to the sulfonamide.

- Structural Insights : X-ray crystallography reveals a planar sulfonamide group and dihedral angles of 76.8° between the benzene rings .

- Biological Relevance : Associated with herbicidal and anti-hypertensive activities .

(c) 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

- Structure : Substituted with a phenylethyl group at the sulfonamide nitrogen.

- Molecular Weight : 339.84 g/mol (lower than the target compound due to the smaller substituent) .

- Implications : The phenylethyl group may increase lipophilicity but reduce solubility in polar solvents.

(d) Benzamide, 5-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-hydroxy-2-methoxy-, hydrochloride

Physicochemical Properties Comparison

*Estimated based on formula C₁₃H₁₇ClN₂O₄S.

Q & A

Q. What are the common synthetic routes for 5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to link the hydroxycyclopentylmethyl group to the benzenesulfonamide core.

- Functionalization of the sulfonamide group using reagents like triethylamine (TEA) in polar aprotic solvents (e.g., dimethylformamide, DMF) to neutralize byproducts like HCl .

- Purification via column chromatography or crystallization to isolate the final product.

Optimization strategies include: - Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps to minimize side reactions.

- Catalyst screening : Testing palladium or copper catalysts for coupling reactions to enhance efficiency.

- Solvent selection : Using DMF for improved solubility of intermediates .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what role do programs like SHELX play in refining structural data?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Data collection : Crystals are mounted on a diffractometer, and intensity data are collected at cryogenic temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Structure solution : Programs like SHELXT (for phase determination) and SHELXL (for refinement) are used to solve and optimize the structure. These tools handle Fourier transforms, hydrogen bonding networks, and anisotropic displacement parameters .

- Validation : Tools like PLATON check for missed symmetry or disorder in the crystal lattice .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify functional groups and regiochemistry. For example, the methoxy group ( ~3.8 ppm) and sulfonamide protons ( ~7.5 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 358.08) .

Advanced Research Questions

Q. How does the hydroxycyclopentylmethyl group influence the compound’s biological activity compared to other substituents?

Structure-activity relationship (SAR) studies reveal:

- Hydroxycyclopentylmethyl : Enhances solubility via hydrogen bonding while maintaining lipophilicity for membrane penetration. This group shows higher selectivity for cyclooxygenase-2 (COX-2) compared to bulkier substituents .

- Alternate substituents : Bromine or methyl groups at the same position reduce potency by 30–50% in enzyme inhibition assays, likely due to steric hindrance .

- Methodological approach : Synthesize analogs with systematic substituent variations and test in COX-2 inhibition assays (IC values) .

Q. How can researchers identify the primary biological targets of this compound using in vitro assays?

Strategies include:

- Enzyme inhibition assays : Screen against a panel of targets (e.g., COX-1/COX-2, carbonic anhydrase) using fluorogenic substrates. For example, measure IC via fluorescence quenching .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (/) to immobilized targets like prostaglandin synthase .

- Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts in cell lysates after compound treatment .

Q. How should researchers address contradictory bioactivity results reported in different studies?

Contradictions may arise from:

- Assay conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme activity. Standardize protocols using guidelines from Acta Crystallographica or Journal of Medicinal Chemistry .

- Cell line differences : Use isogenic cell lines and validate findings with orthogonal assays (e.g., CRISPR knockouts).

- Data normalization : Report activities relative to positive controls (e.g., celecoxib for COX-2) and include error margins .

Q. What experimental design considerations are critical for in vivo pharmacokinetic (PK) studies of this compound?

Key factors include:

- Dose formulation : Use PEG-400 or cyclodextrin for solubility in animal models (e.g., rodents).

- Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-administration to calculate AUC and .

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., glucuronide conjugates) .

- Tissue distribution : Autoradiography or whole-body imaging tracks compound localization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Approaches include:

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 3LN1). The hydroxycyclopentylmethyl group shows hydrogen bonds with Arg120 and Tyr355 .

- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100 ns trajectories.

- QSAR models : Train algorithms on IC data from analogs to predict activity of untested derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.